Ethyl p-bis(2-hydroxyethyl)aminobenzoate Ethyl p-bis(2-hydroxyethyl)aminobenzoate
Brand Name: Vulcanchem
CAS No.: 15716-30-0
VCID: VC21048062
InChI: InChI=1S/C13H19NO4/c1-2-18-13(17)11-3-5-12(6-4-11)14(7-9-15)8-10-16/h3-6,15-16H,2,7-10H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)N(CCO)CCO
Molecular Formula: C13H19NO4
Molecular Weight: 253.29 g/mol

Ethyl p-bis(2-hydroxyethyl)aminobenzoate

CAS No.: 15716-30-0

Cat. No.: VC21048062

Molecular Formula: C13H19NO4

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl p-bis(2-hydroxyethyl)aminobenzoate - 15716-30-0

Specification

CAS No. 15716-30-0
Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
IUPAC Name ethyl 4-[bis(2-hydroxyethyl)amino]benzoate
Standard InChI InChI=1S/C13H19NO4/c1-2-18-13(17)11-3-5-12(6-4-11)14(7-9-15)8-10-16/h3-6,15-16H,2,7-10H2,1H3
Standard InChI Key XFPHFLGZXKHBMU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)N(CCO)CCO
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N(CCO)CCO

Introduction

Chemical Properties and Structure

Ethyl p-bis(2-hydroxyethyl)aminobenzoate (CAS No. 15716-30-0) is an organic compound with the molecular formula C₁₃H₁₉NO₄ and a molecular weight of 253.29 g/mol . The compound features an ethyl benzoate core structure with a bis(2-hydroxyethyl)amino group at the para position. This structural arrangement contributes to its unique properties as a UV absorber.

Structural Identifiers

The chemical structure can be represented using various standard chemical identifiers as shown in the following table:

Identifier TypeValue
IUPAC Nameethyl 4-[bis(2-hydroxyethyl)amino]benzoate
Standard InChIInChI=1S/C13H19NO4/c1-2-18-13(17)11-3-5-12(6-4-11)14(7-9-15)8-10-16/h3-6,15-16H,2,7-10H2,1H3
InChIKeyXFPHFLGZXKHBMU-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC=C(C=C1)N(CCO)CCO
PubChem Compound ID139968

Alternative Names

The compound is known by several synonyms in scientific literature and commercial contexts:

  • Benzoic acid, 4-bis(2-hydroxyethyl)amino-, ethyl ester

  • Benzoic acid, p-(bis(2-hydroxyethyl)amino)-, ethyl ester

  • PEG-25 PABA

  • Uvinul P 25

  • ETHOXYLATEDETHYL-4-AMINOBENZOATE

  • METINA M-669

  • TIMTEC-BB SBB007713

Physical Properties

The physical properties of Ethyl p-bis(2-hydroxyethyl)aminobenzoate determine its behavior in formulations and manufacturing processes. The following table summarizes its key physical properties:

PropertyValueSource
Physical StateSolid
Melting Point94°C
Boiling Point246°C (at 3-4 Torr)
Density1±0.06 g/cm³ (Predicted)
pKa14.21±0.10 (Predicted)

These physical characteristics make the compound suitable for incorporation into various formulation types while maintaining stability during processing and storage.

Synthesis Methods

Standard Synthesis Approach

The synthesis of Ethyl p-bis(2-hydroxyethyl)aminobenzoate typically involves the reaction of ethyl 4-aminobenzoate with ethylene oxide to introduce the bis(2-hydroxyethyl)amino group. This process can be conducted under relatively mild conditions, often at room temperature, to yield the desired compound.

The reaction pathway follows:

  • Ethyl 4-aminobenzoate serves as the starting material

  • Reaction with ethylene oxide occurs, introducing hydroxyethyl groups

  • The process continues until both hydroxyethyl groups are attached to the amino nitrogen

Alternative Synthesis Methods

Alternative synthetic routes may involve:

  • The transesterification of methyl 4-[bis(2-hydroxyethyl)amino]benzoate with ethanol

  • Alkylation of ethyl 4-aminobenzoate with 2-chloroethanol or 2-bromoethanol followed by hydrolysis

  • Direct esterification of 4-[bis(2-hydroxyethyl)amino]benzoic acid with ethanol in the presence of a catalyst

These alternative methods may be employed based on reagent availability, scale requirements, or specific purity needs.

Applications

UV Protection in Cosmetics

Ethyl p-bis(2-hydroxyethyl)aminobenzoate is primarily used in the cosmetic industry as a UV absorber. The compound helps protect skin from harmful ultraviolet radiation, which can cause sunburn and premature aging. Its chemical structure allows it to absorb UV radiation effectively, converting the energy into heat that dissipates harmlessly.

Pharmaceutical Applications

The compound may also find applications in pharmaceutical formulations due to its chemical stability and compatibility with various excipients. The presence of hydroxyl groups in the molecule enables hydrogen bonding, which can enhance solubility and compatibility with other formulation components.

SupplierCountryContact Information
Tianjin Derchemist Science & Technology Co., Ltd.ChinaTel: 22-58627059, Email: zdcomcon@126.com
CARBONE SCIENTIFIC CO.,LTDUnited KingdomTel: +44(0)870 486 8629, Email: sales@carbonesci.com
3B Scientific CorporationUnited StatesTel: 847.281.9822, Email: sales@3bsc.com
HONEST JOY HOLDINGS LIMITEDUnited StatesTel: +86-755-26404303, Email: sales@honestjoy.cn
Service Chemical Inc.GermanyTel: 888-895-6920, Email: sales@chemos-group.com
Metina ABSwedenTel: 46 2865260, Email: met@metina.se
TimTec CorporationUnited StatesTel: 302 292 8500, Email: info@timtec.net
Pfaltz & Bauer, Inc.United StatesTel: (800) 225-5172, Email: sales@pfaltzandbauer.com

Comparison with Related Compounds

Structural Analogs

Several structural analogs of Ethyl p-bis(2-hydroxyethyl)aminobenzoate exist, with variations in position of functional groups or alkyl chain length:

CompoundCAS NumberStructural DifferenceMolecular Weight
Ethyl p-bis(2-hydroxyethyl)aminobenzoate15716-30-0Reference compound253.29 g/mol
Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate23730-39-4Meta position of amino group instead of para253.29 g/mol
Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate58882-17-0Hydroxypropyl groups instead of hydroxyethyl281.35 g/mol

Functional Comparison

The positional isomers and homologs demonstrate varying properties that influence their applications:

  • The para-substituted compound (Ethyl p-bis(2-hydroxyethyl)aminobenzoate) typically exhibits stronger UV absorption due to extended conjugation

  • The meta-substituted analog (Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate) may display different solubility characteristics

  • The hydroxypropyl derivative (Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate) offers increased lipophilicity, which can be advantageous in certain formulations

Spectroscopic Properties

Ethyl p-bis(2-hydroxyethyl)aminobenzoate exhibits characteristic spectroscopic features that are useful for identification and purity assessment.

Infrared Spectroscopy

The compound shows characteristic IR absorption bands that can be used for identification:

  • O-H stretching vibrations from the hydroxyethyl groups

  • C=O stretching vibration from the ester group

  • C-N stretching vibrations from the tertiary amine

  • Aromatic C=C stretching vibrations

Chemical Reactivity

Stability Considerations

  • Hydrolysis under strongly acidic or basic conditions

  • Oxidation of the hydroxyl groups under oxidizing conditions

  • Thermal decomposition at elevated temperatures (above its boiling point)

Research Findings and Current Studies

Recent research has explored various aspects of Ethyl p-bis(2-hydroxyethyl)aminobenzoate and related compounds:

  • Optimization of synthesis procedures to improve yield and purity

  • Investigation of photostability in various formulation matrices

  • Study of synergistic effects when combined with other UV filters

  • Analysis of metabolism and environmental fate

The compound's ability to absorb UV radiation efficiently while maintaining good compatibility with various formulation ingredients continues to be a focus of ongoing research in the cosmetic and personal care industries.

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